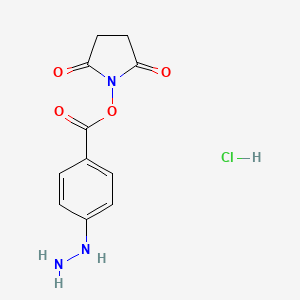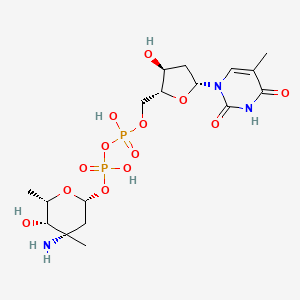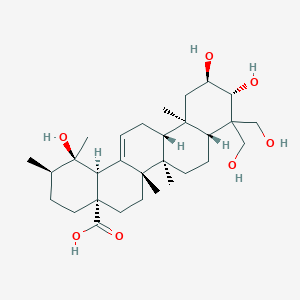
quinolin-4(1H)-one-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4(1H)-one-3-olate is conjugate base of 3-hydroxyquinolin-4(1H)-one arising from deprotonation of the 3-hydroxy group; major species at pH 7.3. It is a conjugate base of a 3-hydroxyquinolin-4(1H)-one.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Microwave-Assisted Synthesis : Quinolin-4(1H)-one derivatives, including 4-arylquinolin-2(1H)-ones, are synthesized using palladium-catalyzed Suzuki and Heck reactions. This process involves controlled microwave-assisted organic synthesis, indicating a methodological innovation in the synthesis of these compounds (Glasnov, Stadlbauer, & Kappe, 2005).
Copper-Catalyzed Aza-Michael Addition : A one-pot synthesis method for 3-carbonyl-quinolin-4(1H)-ones has been developed, employing Cu-catalyzed aza-Michael addition. This approach yields a range of quinolin-4(1H)-ones with good to excellent efficiency (Kang, Park, Kim, Song, & Lee, 2018).
Rhodium(III)-Catalyzed Redox-Neutral Annulation : The formation of quinolin-4(1H)-one scaffolds through Rh(III)-catalyzed [3+3] cyclization showcases an atom-economical process, important for the construction of heterocyclic compounds in pharmaceutical chemistry (Liu, Li, Dai, Gao, Chen, Zhou, & Liu, 2020).
Iridium-Catalyzed Carbonylative Synthesis : The synthesis of halogen-containing quinolin-2(1H)-ones via iridium-catalyzed carbonylative annulation, highlights a novel approach to functionalize these compounds (Zhu, Li, Wang, & Wu, 2016).
Biological and Medicinal Applications
Antiplasmodial Activity : Quinolin-4(1H)-imines, derived from quinolin-4(1H)-ones, demonstrate significant antiplasmodial activity, particularly against the liver stage of malaria. This highlights their potential as new chemotypes for malaria treatment (Rodrigues, da Cruz, Lafuente-Monasterio, Gonçalves, Ressurreição, Sitoe, Bronze, Gut, Schneider, Mota, Rosenthal, Prudêncio, Gamo, Lopes, & Moreira, 2013).
Catalytic Activity in Alkane Oxidations : Vanadium complexes with quinolin-8-olate derivatives exhibit high catalytic activity in alkane oxidations, suggesting potential industrial applications (Gryca, Czerwińska, Machura, Chrobok, Shul’pina, Kuznetsov, Nesterov, Kozlov, Pombeiro, Varyan, & Shul’pin, 2018).
Anticancer Activity : Novel synthetic analogues of quinolin-4(1H)-one demonstrate significant anticancer activity, particularly against breast cancer, underscoring their therapeutic potential (Wang, Rayburn, Velu, Nadkarni, Murugesan, & Zhang, 2009).
Antimicrobial Activities : Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases show promising antimicrobial activities, particularly against fungi, indicating their potential use in antimicrobial therapies (Creaven, Duff, Egan, Kavanagh, Rosair, Thangella, & Walsh, 2010).
properties
Product Name |
quinolin-4(1H)-one-3-olate |
|---|---|
Molecular Formula |
C9H6NO2- |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1 |
InChI Key |
BHTNYVRPYQQOMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



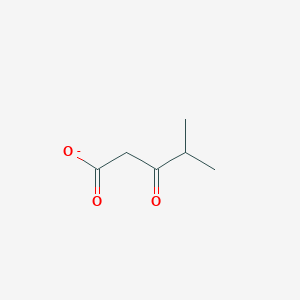



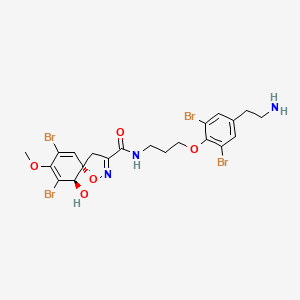

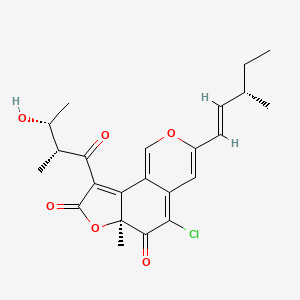
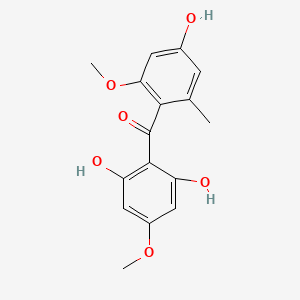
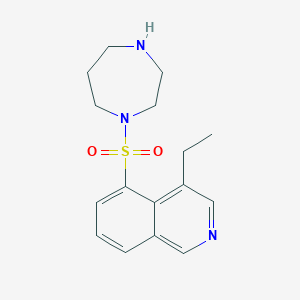
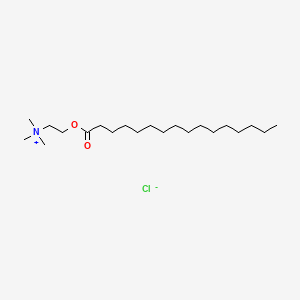
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
